A Comprehensive Technical Guide to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
A Comprehensive Technical Guide to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the development of novel therapeutics. Furthermore, this guide illustrates the biological pathways in which its derivatives are active, providing crucial context for researchers in drug discovery and development.
Chemical and Physical Properties
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, with the CAS number 61727-33-1 , is a pyrimidine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique arrangement of functional groups—a carboxylic acid, a methylthio ether, and a halogen substituent on a pyrimidine core—provides multiple reaction sites for chemical modification.
Table 1: Physicochemical Properties of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
| Property | Value |
| CAS Number | 61727-33-1 |
| Molecular Formula | C₆H₅ClN₂O₂S |
| Molecular Weight | 204.63 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Melting Point | 170 °C (decomposes) |
| Purity | ≥97% (GC) |
| Storage Conditions | Room Temperature |
Table 2: Spectroscopic and Computational Data
| Identifier | Value |
| PubChem ID | 725711 |
| MDL Number | MFCD00173907 |
| InChI Key | SEPCYCDQJZTPHO-UHFFFAOYSA-N |
| SMILES | CSc1ncc(Cl)c(n1)C(=O)O |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid are often proprietary, a representative laboratory-scale synthesis can be extrapolated from methodologies for analogous pyrimidine carboxylic acids. A common approach involves the cyclocondensation of a three-carbon component with S-methylisothiourea, followed by chlorination and hydrolysis.
Representative Synthesis Protocol
This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
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To this solution, add S-methylisothiourea sulfate and diethyl ethoxymethylenemalonate.
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Reflux the mixture for 6-8 hours.
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After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
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Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
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In a well-ventilated fume hood, suspend the product from Step 1 in phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylaniline.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated ester.
Step 3: Hydrolysis to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
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Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.
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Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Purification and Analysis
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
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Analysis: The purity of the final compound can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Development and Agrochemicals
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of:
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GSK3β Inhibitors: Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is used in the synthesis of potent and selective GSK3β inhibitors.
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Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are critical components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The pyrimidine scaffold of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is incorporated into novel NNRTIs.
Agrochemical Applications
In the agrochemical sector, this compound is a key intermediate for the development of:
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Herbicides and Fungicides: The pyrimidine core is a common feature in many pesticides. Modifications to the structure of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid can lead to the development of new and effective crop protection agents.
Signaling Pathways and Mechanisms of Action
The utility of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid as a synthetic intermediate is highlighted by the biological functions of the molecules it helps create.
Inhibition of HIV Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) synthesized from this pyrimidine derivative act by binding to a non-competitive allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.
Modulation of the Wnt/β-catenin Signaling Pathway
GSK3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibitors of GSK3β, synthesized using 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, can prevent this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Conclusion
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activity. Its strategic importance in the development of pharmaceuticals, particularly in the areas of antiviral and kinase inhibitor research, underscores its value to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.
